(E)-1-Iodo-1-propene
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Overview
Description
(E)-1-Iodo-1-propene is an organic compound with the molecular formula C3H5I It is an alkene with an iodine atom attached to the first carbon of the propene chain The (E) notation indicates that the higher priority substituents on each carbon of the double bond are on opposite sides, making it an isomer of 1-iodo-1-propene
Preparation Methods
Synthetic Routes and Reaction Conditions: (E)-1-Iodo-1-propene can be synthesized through several methods. One common approach involves the halogenation of propene. The reaction typically uses iodine and a catalyst such as a Lewis acid to facilitate the addition of the iodine atom to the propene molecule. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C to control the reaction rate and selectivity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: (E)-1-Iodo-1-propene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, such as hydroxide ions, leading to the formation of alcohols.
Addition Reactions: The double bond in this compound can participate in addition reactions with halogens, hydrogen halides, and other electrophiles.
Oxidation Reactions: The compound can be oxidized to form epoxides or other oxygen-containing derivatives.
Common Reagents and Conditions:
Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Addition: Hydrogen bromide (HBr) in the presence of a peroxide initiator.
Oxidation: Meta-chloroperoxybenzoic acid (m-CPBA) in an organic solvent.
Major Products:
Substitution: 1-Propen-1-ol.
Addition: 1-Bromo-1-propene.
Oxidation: 1-Iodo-2,3-epoxypropane.
Scientific Research Applications
(E)-1-Iodo-1-propene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of more complex molecules through substitution and addition reactions.
Biology: The compound can be used to study the effects of halogenated alkenes on biological systems, including their interactions with enzymes and cellular components.
Medicine: Research into the potential therapeutic applications of this compound and its derivatives is ongoing, particularly in the development of novel pharmaceuticals.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism by which (E)-1-Iodo-1-propene exerts its effects involves its reactivity with various nucleophiles and electrophiles. The iodine atom, being a good leaving group, facilitates substitution reactions, while the double bond allows for addition reactions. These interactions can lead to the formation of new chemical bonds and the transformation of the compound into different products. The molecular targets and pathways involved depend on the specific reaction conditions and reagents used.
Comparison with Similar Compounds
1-Iodo-1-propene: The cis isomer of (E)-1-Iodo-1-propene.
1-Bromo-1-propene: A brominated analogue with similar reactivity.
1-Chloro-1-propene: A chlorinated analogue with different reactivity due to the smaller size and higher electronegativity of chlorine.
Uniqueness: this compound is unique due to the presence of the iodine atom, which is larger and more polarizable than bromine or chlorine. This makes this compound more reactive in substitution reactions and provides distinct reactivity patterns compared to its brominated and chlorinated analogues. Additionally, the (E) configuration imparts specific stereochemical properties that can influence the outcome of chemical reactions and the formation of products.
Properties
CAS No. |
7796-54-5 |
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Molecular Formula |
C3H5I |
Molecular Weight |
167.98 g/mol |
IUPAC Name |
(E)-1-iodoprop-1-ene |
InChI |
InChI=1S/C3H5I/c1-2-3-4/h2-3H,1H3/b3-2+ |
InChI Key |
QYQQTZFOFMPYCA-NSCUHMNNSA-N |
Isomeric SMILES |
C/C=C/I |
Canonical SMILES |
CC=CI |
Origin of Product |
United States |
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